An In-depth Technical Guide to the Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide
An In-depth Technical Guide to the Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for N-methyl-5-phenyl-3-isoxazolecarboxamide. The synthesis is presented as a multi-step process, beginning with the formation of the isoxazole core, followed by functional group manipulations to yield the final amide product. This document includes detailed experimental protocols derived from analogous syntheses, tabulated quantitative data for key intermediates, and visual representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide is most effectively achieved through a three-step process:
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Step 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid. This foundational step involves the construction of the core isoxazole ring system with the required phenyl and carboxylic acid functionalities. A common method for this is the reaction of a benzaldehyde derivative with a source of hydroxylamine and a suitable C3 synthon.
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Step 2: Formation of 5-phenyl-3-isoxazolecarbonyl chloride. The carboxylic acid is activated for amidation by converting it to the more reactive acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.
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Step 3: Amidation with Methylamine. The final step involves the reaction of the activated acid chloride with methylamine to form the target N-methyl-5-phenyl-3-isoxazolecarboxamide.
Below is a DOT language representation of this synthetic pathway.
Caption: Synthetic pathway for N-methyl-5-phenyl-3-isoxazolecarboxamide.
Experimental Protocols
The following protocols are detailed methodologies for each step of the synthesis. These are based on established procedures for similar isoxazole derivatives.[1][2][3][4]
Step 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid
This procedure is adapted from the synthesis of similar isoxazole carboxylic acids.[4]
Materials:
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Benzaldehyde oxime
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Ethyl acetoacetate
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Anhydrous zinc chloride
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5% Sodium hydroxide (NaOH) solution
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2 N Hydrochloric acid (HCl)
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Ethanol
Procedure:
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In a 10 mL round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).
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Gradually heat the mixture to 60°C without a solvent for approximately one hour. Monitor the reaction progress using thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Add ethanol and stir for 30 minutes. The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate will precipitate.
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Treat the solid intermediate with 10 mL of 5% NaOH solution at room temperature for about 4 hours to facilitate hydrolysis. Again, monitor the reaction by TLC.
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Upon completion of the hydrolysis, acidify the reaction mixture with 2 N HCl.
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The resulting solid, 5-phenyl-3-isoxazolecarboxylic acid, is then filtered and recrystallized from hot ethanol.
Step 2: Formation of 5-phenyl-3-isoxazolecarbonyl chloride
This protocol is based on the general method for converting carboxylic acids to acid chlorides.[2]
Materials:
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5-phenyl-3-isoxazolecarboxylic acid
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Thionyl chloride (SOCl₂)
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Dichloromethane (DCM)
Procedure:
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Dissolve 5-phenyl-3-isoxazolecarboxylic acid (10 mmol, 1.95 g) in 100 mL of dichloromethane.
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Cool the solution in an ice bath and stir for 20 minutes.
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Slowly add thionyl chloride (12 mmol, 1.43 g) dropwise to the solution.
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Allow the reaction to proceed for a few hours at room temperature or until the evolution of gas ceases.
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Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-phenyl-3-isoxazolecarbonyl chloride is used in the next step without further purification.
Step 3: Amidation with Methylamine
This procedure is adapted from general amidation reactions of isoxazole acid chlorides.[3][5]
Materials:
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5-phenyl-3-isoxazolecarbonyl chloride
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Methylamine (solution in THF or as a gas)
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Triethylamine (Et₃N)
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Dichloromethane (DCM) or Toluene
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5% HCl solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the crude 5-phenyl-3-isoxazolecarbonyl chloride (10 mmol) in 50 mL of dry dichloromethane.
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Add triethylamine (11 mmol) to the solution to act as a base.
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Slowly add a solution of methylamine (12 mmol) in THF to the reaction mixture. Alternatively, bubble methylamine gas through the solution. Maintain the temperature between 30-35°C during the addition.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction with 30 mL of 5% HCl solution.
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Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and then brine.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
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The crude product, N-methyl-5-phenyl-3-isoxazolecarboxamide, can be purified by recrystallization from a suitable solvent system such as methanol/water or toluene.
Quantitative Data
The following table summarizes typical quantitative data for the intermediates and related final products, as reported in the literature for analogous compounds. This data can be used as a benchmark for the synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 192-194 | - | |
| Methyl 3-phenylisoxazole-5-carboxylate | C₁₁H₉NO₃ | 203.19 | - | 76 | [2] |
| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.09 | 180 | 81 | [6] |
| N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide | C₁₃H₁₃FN₂O₂ | 248.26 | 99.5-101 | - | [5] |
Experimental Workflow Visualization
The following DOT script generates a diagram illustrating a typical experimental workflow for one of the key reaction steps.
Caption: A generalized experimental workflow for a synthetic chemistry reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
